N,N-Diethylaniline
Overview
Description
N,N-Diethylaniline is an organic compound with the molecular formula C₁₀H₁₅N. It is a colorless to yellowish liquid that is slightly soluble in water but more soluble in organic solvents such as alcohol, ether, and chloroform . This compound is primarily used as an intermediate in the production of dyes, pharmaceuticals, and other chemicals .
Mechanism of Action
Target of Action
N,N-Diethylaniline is an organic compound with the molecular formula (C2H5)2NC6H5 . It is primarily used as a precursor to several dyes and other commercial products
Mode of Action
It is known to form charge transfer complexes with fullerenes . In the context of dye synthesis, it undergoes condensation reactions with various compounds to produce different dyes .
Biochemical Pathways
It is involved in the synthesis of various dyes through condensation reactions .
Result of Action
This compound is used in the synthesis of various dyes. For instance, its condensation with half an equivalent of benzaldehyde gives brilliant green, an analogue of the very useful malachite green . When treated with phosgene, it produces Ethyl violet, an analogue of methyl violet .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with diethyl sulfate or diethyl carbonate under basic conditions . Another method includes the reaction of aniline with diethylamine in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of aniline with diethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products . This method is efficient, environmentally friendly, and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone imine.
Reduction: It can be reduced to form N,N-diethylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products:
Oxidation: N,N-diethyl-p-benzoquinone imine.
Reduction: N,N-diethylcyclohexylamine.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Scientific Research Applications
N,N-Diethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It is used in the preparation of biological stains and indicators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of rubber chemicals, agrochemicals, and photographic chemicals.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-p-toluidine: Similar but with a methyl group on the benzene ring.
N,N-Diethyl-m-toluidine: Similar but with a methyl group on the meta position of the benzene ring.
Uniqueness: N,N-Diethylaniline is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. Its higher molecular weight and larger alkyl groups compared to N,N-Dimethylaniline result in different reactivity and solubility characteristics .
Properties
IUPAC Name |
N,N-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUCNLOZRCGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N, Array | |
Record name | N,N-DIETHYLANILINE | |
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DSSTOX Substance ID |
DTXSID8021800 | |
Record name | N,N-Diethylaniline | |
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Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
N,n-diethylaniline appears as a colorless to yellow liquid with a fishlike odor, that is strongly corrosive. Irritating to skin, eyes and mucous membranes and moderately toxic by inhalation, absorption and ingestion. Flash point 185 °F. Used in dyes and in the production of organic chemicals., Liquid, Colorless to yellow liquid; [Merck Index] Light yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
419.9 °F at 760 mmHg ; 198 °F at 10 mmHg (NTP, 1992), 216.3 °C | |
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Flash Point |
185 °F (NTP, 1992), 185 °F (85 °C) (CLOSED CUP), 79 °C c.c. | |
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Solubility |
less than 1 mg/mL at 76.1 °F (NTP, 1992), 1 g dissolves in 70 ml of water at 12 °C; slightly sol in alcohol, chloroform and ether, Sol in acetone, In water, 139 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.014 | |
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Density |
0.906 (USCG, 1999) - Less dense than water; will float, 0.9307 @ 20 °C/4 °C, Relative density (water = 1): 0.93 | |
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Vapor Density |
1.0 (AIR= 1), Relative vapor density (air = 1): 5.1 | |
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Vapor Pressure |
1 mmHg at 121.5 °F (NTP, 1992), 0.13 [mmHg], 0.14 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 19 | |
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Color/Form |
Colorless to yellow liquid, BROWN OILY LIQUID | |
CAS No. |
91-66-7 | |
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Melting Point |
-37.8 °F (NTP, 1992), -38.8 °C, -38 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N,N-Diethylaniline has a molecular formula of C10H15N and a molecular weight of 149.24 g/mol.
A: Several studies provide spectroscopic data on this compound: * UV-Vis Spectroscopy: Characterizes its absorption properties, revealing information about its electronic transitions and charge-transfer capabilities. [, ] * Fluorescence Spectroscopy: Investigates its fluorescence properties, including emission wavelengths, quantum yields, and quenching mechanisms, which are relevant to its potential use in sensing applications. [, , ] * Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, confirming its structure and potential interactions. []
ANone: this compound serves as a versatile reagent and catalyst in various organic reactions:
* **Phase-Transfer Catalyst:** It facilitates reactions between reactants in different phases (e.g., aqueous and organic), enhancing reaction rates and yields. Several studies focus on its application as a phase-transfer catalyst in synthesizing this compound itself, employing various catalysts like tetraethylammonium chloride [], tetramethylammonium bromide [], n-Decylltriethyl Ammonium Bromide [], polyethylene glycols [, ], 1,4,7,10,13,16-Hexaoxacyclooctadecane [], tetraethyl ammonium iodide [], and tetrabutyl ammonium hydroxide [].* **Formation of Alkenyl Catecholboranes:** A complex of this compound with borane (BH<sub>3</sub>) acts as an efficient catalyst in the hydroboration of alkynes, forming alkenyl catecholboranes. []
ANone: Yes, this compound plays a crucial role in the following:
* **Asymmetric Cyclopropylphosphonation:** A Ru(II)-Pheox complex catalyzes the synthesis of optically active cyclopropylphosphonate derivatives from diazomethylphosphonates and this compound derivatives with high diastereoselectivity and enantioselectivity. []* **Corey–Itsuno Reduction:** this compound-borane (DEANB), generated in situ from sodium borohydride and this compound hydrochloride, serves as a reducing agent in the presence of an oxazaborolidine catalyst for the asymmetric reduction of ketones. This method has been successfully applied in the large-scale production of enantiopure dapoxetine, an active pharmaceutical ingredient. []
A: Thin films of 4-tricyanovinyl-N,N-diethylaniline (TCVA), a derivative of this compound, exhibit good stability under UV irradiation, as demonstrated by infrared spectroscopy. []
A: UV irradiation induces a transformation in the microstructure of TCVA films from nanocrystalline to amorphous, indicating increased disorder within the material. []
ANone: Yes, Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations have been performed on this compound-based organic dyes. These calculations provide insights into:
* **Electronic Properties:** Such as HOMO and LUMO energy levels, which are crucial for understanding charge transport in organic photovoltaic devices. []* **Optical Properties:** Like absorption spectra and electronic transitions, offering valuable information for designing efficient organic solar cells. []
ANone: Several analytical methods are employed to characterize and quantify this compound:
* **Gas Chromatography (GC):** Separates this compound from impurities, enabling its quantification using peak area normalization methods. []* **Gas Chromatography-Mass Spectrometry (GC-MS):** Combines separation with structural identification, providing insights into the composition of this compound and its impurities. []* **Spectrophotometry:** Quantifies this compound based on its characteristic absorption at specific wavelengths. One study employs p-amino-N,N-diethylaniline as a color reagent for the spectrophotometric determination of Cr(III) and Cr(VI) in electroplating wastewater. []* **Thin-Layer Chromatography (TLC):** A rapid and sensitive method using 4-amino-N,N-diethylaniline as a chromogenic reagent for the detection of phosphorothionate and phosphorothiolothionate pesticides. []
ANone: While specific information on the environmental impact of this compound might be limited in the provided research, its use in various chemical processes necessitates careful consideration of its potential effects on the environment.
ANone: The choice of alternatives depends on the specific application. For instance:
* **Phase-Transfer Catalysis:** Other quaternary ammonium salts, crown ethers, or polyethylene glycols could be considered as alternative phase-transfer catalysts. [, , , , , , , ]* **Organic Synthesis:** Alternative reducing agents or catalysts might be employed depending on the desired reaction and selectivity. [, , ]
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